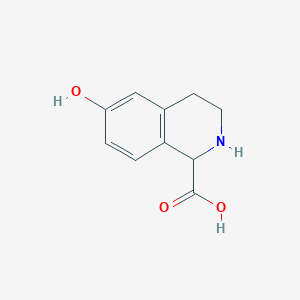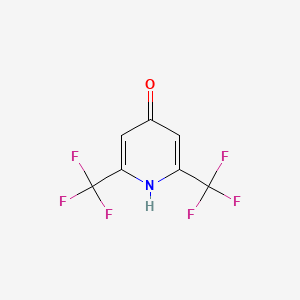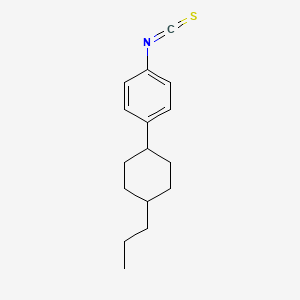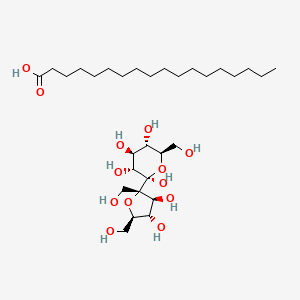
Einecs 253-459-6
描述
EINECS 253-459-6, also known as alpha-d-Glucopyranoside, beta-d-fructofuranosyl, octadecanoate, is a chemical compound with the molecular formula C30H56O12 . It has a molecular weight of 608.75844 . This compound is not officially registered under the REACH regulation .
Chemical Reactions Analysis
This compound is used as an emulsifier and stabilizer in skincare and personal care products . It is formed by the esterification of sucrose (table sugar) with stearic acid, a saturated fatty acid derived from vegetable sources .Physical and Chemical Properties Analysis
This compound is a white to off-white, waxy solid . It helps blend oil and water-based ingredients, improving the texture and stability of formulations such as creams, lotions, and emulsions . It also has excellent emollient properties, providing a smooth and luxurious feel to the skin .科学研究应用
纳米颗粒合成:一项研究讨论了无机纳米颗粒液相合成的进展,强调在化学研究中开发新材料以及它们在各个行业(包括电子(Cushing, Kolesnichenko, & O'connor, 2004))中的应用的重要性。
离子交换和土壤化学:另一项研究关注土壤中运输过程中的离子交换,使用两个概念模型来模拟Oxisol土壤中各种离子在突破曲线中的不对称性和尾迹(Nkedi-Kizza et al., 1984)。
环境监测:质子转移反应质谱法用于在线监测极低水平的挥发性有机化合物,在医学研究、食品研究和环境监测中有应用(Lindinger & Jordan, 1998)。
染色体分析:染色体构象捕获碳复制(5C)方法是一种用于绘制基因组元素之间相互作用的高通量方法,对遗传研究和染色体结构研究有用(Dostie et al., 2006)。
化学品清单和监管:描述了欧洲市场上现有化学物质的EINECS清单,强调其作为区分现有化学品和新化学品的法律工具的作用(Geiss et al., 1992)。
能源和燃烧:对化学环路燃烧(CLC)及其运行条件的研究,重点关注金属氧化物和燃料气体,为更高效的能源生产和排放控制提供了见解(Abad et al., 2007)。
植物遗传研究:探讨了利用下一代测序技术开发植物遗传研究中微卫星位点的效率和成本效益,展示了这些技术的效率和成本效益(Zalapa et al., 2012)。
干细胞研究:一篇关于诱导多能干细胞(iPSCs)的论文讨论了它们的发展和未来前景,强调了它们在科学研究中的重要性(Yamanaka, 2012)。
生化分析
Biochemical Properties
Einecs 253-459-6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in carbohydrate metabolism, such as glucosidases and fructosidases. These interactions facilitate the hydrolysis of glycosidic bonds, leading to the release of glucose and fructose . Additionally, this compound can bind to specific proteins, altering their conformation and activity. This binding can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, this compound can activate the insulin signaling pathway, promoting glucose uptake and metabolism . It also affects gene expression by binding to transcription factors and altering their activity. This can result in changes in the expression of genes involved in metabolism, cell growth, and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function. These changes can include alterations in enzyme activity, gene expression, and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing glucose metabolism and promoting cell growth . At high doses, this compound can exhibit toxic or adverse effects. These effects can include enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular responses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including carbohydrate metabolism and lipid metabolism. The compound interacts with enzymes such as glucosidases and lipases, facilitating the breakdown of carbohydrates and lipids . These interactions can influence metabolic flux and metabolite levels, leading to changes in energy production and storage. This compound can also affect the activity of key metabolic enzymes, altering the balance between catabolic and anabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria. This localization can influence its activity and interactions with other biomolecules. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial metabolism and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, such as enzymes and receptors, modulating their activity and function.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)10(20)12(21,23-4)11(3-15)9(19)7(17)5(2-14)22-11/h2-17H2,1H3,(H,19,20);4-10,13-21H,1-3H2/t;4-,5-,6-,7-,8+,9+,10-,11+,12-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZOCSMYUPIPC-WVPFIOSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(O1)(CO)C2(C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@@](O1)(CO)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908310 | |
| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-31-3, 103289-04-9 | |
| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid--2,5-anhydro-5-(hydroxymethyl)undec-6-ulopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



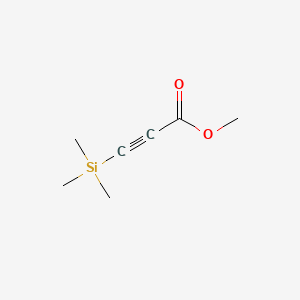
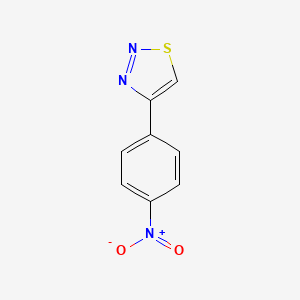
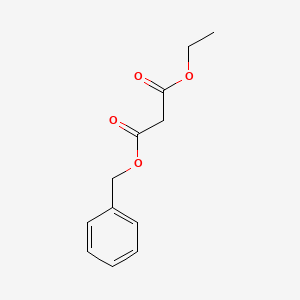
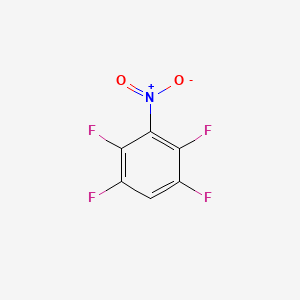

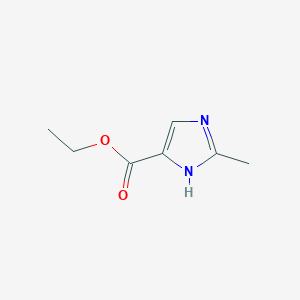

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)

